6-Chloro-4'-methylflavanone
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Overview
Description
6-Chloro-4’-methylflavanone is a synthetic flavonoid compound characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4’ position on the flavanone backbone. Flavanones are a class of flavonoids known for their diverse biological activities and are commonly found in various plants. The molecular formula of 6-Chloro-4’-methylflavanone is C16H13ClO2, and it has a molecular weight of 272.73 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4’-methylflavanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroflavanone and 4-methylbenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between 6-chloroflavanone and 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
Industrial production of 6-Chloro-4’-methylflavanone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors and automated purification systems to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4’-methylflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding flavones or other oxidized derivatives.
Reduction: Reduction reactions can convert 6-Chloro-4’-methylflavanone to its corresponding dihydroflavanone derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Flavones and other oxidized derivatives.
Reduction: Dihydroflavanone derivatives.
Substitution: Various substituted flavanones depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex flavonoid derivatives.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4’-methylflavanone involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory enzymes.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer Activity: 6-Chloro-4’-methylflavanone induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): A flavanone with hydroxyl and methoxy groups, known for its inhibitory activity on adenosine 3’,5’-cyclic monophosphate phosphodiesterase.
4’-Methylflavanone: A methylated flavanone with similar biological activities but lacking the chlorine atom at the 6th position.
Uniqueness
6-Chloro-4’-methylflavanone stands out due to the presence of both a chlorine atom and a methyl group, which contribute to its unique chemical and biological properties. The chlorine atom enhances its reactivity in substitution reactions, while the methyl group influences its biological activity and solubility .
Properties
CAS No. |
26029-22-1 |
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Molecular Formula |
C16H13ClO2 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
6-chloro-2-(4-methylphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H13ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-8,16H,9H2,1H3 |
InChI Key |
VYQDDKOZOLKJGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)Cl |
Origin of Product |
United States |
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